molecular formula C12H7ClN2O2S B2749925 N-(4-chlorobenzo[d]thiazol-7-yl)furan-2-carboxamide CAS No. 941918-37-2

N-(4-chlorobenzo[d]thiazol-7-yl)furan-2-carboxamide

Cat. No. B2749925
CAS RN: 941918-37-2
M. Wt: 278.71
InChI Key: SNYGZAHCASQQCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for “N-(4-chlorobenzo[d]thiazol-7-yl)furan-2-carboxamide” were not found, related compounds have been synthesized through various methods . For instance, one method involves dissolving appropriate aromatic acid and another compound in phosphorus oxychloride and refluxing for 20 hours . Another method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .

Scientific Research Applications

Antimicrobial Activity

N-(4-chlorobenzo[d]thiazol-7-yl)furan-2-carboxamide has been explored for its antimicrobial properties. A study by Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide similar to this compound and investigated its antimicrobial activity against various microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. The compound demonstrated good antimicrobial activity, suggesting potential for pharmacological and medical applications (Cakmak et al., 2022).

Synthesis and Reactivity

Aleksandrov and El’chaninov (2017) reported on the synthesis of related furan-2-carboxamide derivatives, which involved various chemical reactions, including electrophilic substitution and coupling processes. These studies are fundamental for understanding the chemical behavior and potential applications of this compound in different contexts (Aleksandrov & El’chaninov, 2017).

Antibacterial Activities

Aktan et al. (2017) synthesized carboxamides, including derivatives similar to this compound, and evaluated their antibacterial activities against E. coli. The study found that these compounds, especially when combined with metal complexes, exhibited good to moderate antibacterial effects (Aktan et al., 2017).

Anticancer Activities

Research by Zaki et al. (2018) focused on chalcone-derived compounds, including furan carboxamide derivatives, for their potential anticancer activities. These compounds were tested against various cancer cell lines, indicating significant cytotoxic effects and suggesting their potential as anticancer agents (Zaki et al., 2018).

Quantum Structure Analysis

Studies also explore the quantum chemical structure of such compounds. For instance, the research by Cakmak et al. (2022) included density functional theory (DFT) modelling to investigate the molecular and electronic structures, which is crucial for understanding the compound's reactivity and interaction with biological targets (Cakmak et al., 2022).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S/c13-7-3-4-8(11-10(7)14-6-18-11)15-12(16)9-2-1-5-17-9/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYGZAHCASQQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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